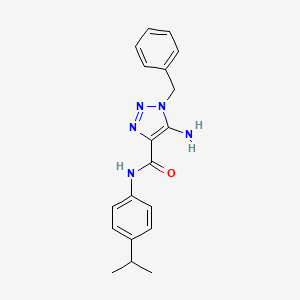

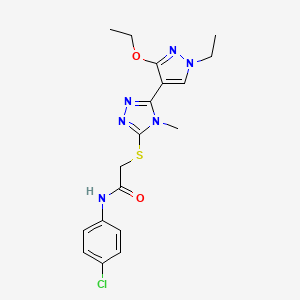

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a chemical compound with potential in scientific research. It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using a relaxed potential energy scan considering the important dihedrals. Low-energy conformers are selected from the resultant potential energy scan (PES) followed by geometry optimization and removal of duplicates .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki cross-coupling reaction and a condensation reaction . The Suzuki cross-coupling reaction involves the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using density functional theory (DFT) calculations. Several reactivity parameters like frontier molecular orbitals (E_HOMO, E_LUMO), HOMO-LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ), and chemical hardness (η) can be considered and discussed .Scientific Research Applications

Potential Anti-Tumor Applications

Research has indicated that compounds structurally related to 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide, such as 5-Fluorouracil-nicotinamide co-crystals, demonstrate potential anti-tumor effects. These co-crystals, which form a 2D layer structure through hydrogen bonds, exhibit improved solubility, oil-water partition coefficient, and pharmacokinetic parameters compared to 5-Fluorouracil alone, suggesting their enhanced anti-tumor efficacy in both in vivo and in vitro settings without increasing acute toxicity (Zhang et al., 2020).

Nicotinamide N-Methyltransferase (NNMT) and Cancer Resistance

Nicotinamide N-methyltransferase (NNMT), an enzyme that converts nicotinamide to 1-methylnicotinamide, is overexpressed in various human cancers and contributes to the resistance of colorectal cancer cells to 5-Fluorouracil (5-FU). NNMT decreases reactive oxygen species production induced by 5-FU, inactivating the ASK1-p38 MAPK pathway and reducing 5-FU-induced apoptosis, thereby enhancing drug resistance in colorectal cancer cells (Xie et al., 2016).

Antifungal Applications

N-(Thiophen-2-yl) nicotinamide derivatives, designed by combining nicotinic acid with the sulfur-containing heterocycle thiophene, have shown significant fungicidal activities against cucumber downy mildew, surpassing commercial fungicides like diflumetorim and flumorph. These findings highlight the potential of N-(thiophen-2-yl) nicotinamide derivatives as lead compounds for developing novel fungicides (Wu et al., 2022).

Drug-Resistant Tuberculosis Detection

A PCR-based in vitro system leveraging the pyrazinamidase activity of Mycobacterium tuberculosis offers a rapid method for detecting pyrazinamide-resistant tuberculosis. This innovative approach can differentiate between resistant and susceptible strains of M. tuberculosis, streamlining the diagnosis process and facilitating targeted treatment strategies (Suzuki et al., 2002).

Properties

IUPAC Name |

5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDMVYSBJNFFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2680941.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide](/img/structure/B2680943.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2680950.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2680958.png)

![5-cyano-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2680962.png)